![molecular formula C10H11ClN4 B1464983 {1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1250828-10-4](/img/structure/B1464983.png)
{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
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Overview
Description
{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, also known as 2-chloro-N-(1-(2-(1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzamide (CMCM), is an organic compound that is used in various scientific applications. CMCM is an important reagent in organic synthesis, as it is used to synthesize a variety of compounds, such as 1H-1,2,3-triazoles and other heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. Furthermore, CMCM has been studied for its potential as a novel therapeutic agent for the treatment of a range of diseases and disorders.
Scientific Research Applications
Anesthetic and Analgesic Applications
Ketamine Synthesis: This compound is a key intermediate in the synthesis of ketamine, a well-known anesthetic and analgesic drug used in human and veterinary medicine . The synthesis involves a non-toxic procedure that avoids the use of hazardous bromine, commonly used in other methods .
Antidepressant and Addiction Treatment
Mental Health Therapeutics: Derivatives of this compound have been explored for their potential use as antidepressants and in treating alcohol addiction . The unique properties of the triazole ring contribute to the pharmacological activity.
Material Science
Photochromic Compounds: Research has indicated the use of this compound in the development of photochromic materials, which change color in response to light exposure . These materials have potential applications in smart windows, sunglasses, and information storage.
Crystallography
Spectroscopic Studies: The compound has been used in crystallographic studies to understand molecular structures and interactions . This is crucial for the development of new materials and drugs.
Drug Discovery
Biological Activity: The triazole moiety is a significant structure in drug discovery due to its resemblance to the amide bond, which is prevalent in many drugs . It has been incorporated into various medicinal compounds, including anticonvulsants, antibiotics, and anticancer drugs .
properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRMOJUWTKTMGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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